molecular formula C15H12O5 B12785854 Thunberginol G CAS No. 80394-88-3

Thunberginol G

Cat. No.: B12785854
CAS No.: 80394-88-3
M. Wt: 272.25 g/mol
InChI Key: RQDGXYMBVTZQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thunberginol G (CAS 62119-07-7) is a dihydroisocoumarin compound that occurs naturally in Hydrangeae Dulcis Folium , the processed leaves of Hydrangea macrophylla var. thunbergii . This compound is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Research on this compound has identified significant bioactive potential. Scientific studies indicate that it exhibits antiallergic properties , demonstrated through in vitro models such as the inhibition of histamine release from rat mast cells and the suppression of histamine-induced contraction in guinea pig tracheal chains . Furthermore, this compound has shown antimicrobial activity against various strains of oral bacteria . These findings make it a valuable compound for researchers investigating pathways involved in inflammatory and immune responses, as well as for exploring new antimicrobial agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80394-88-3

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-8-hydroxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C15H12O5/c16-10-5-4-8(6-12(10)18)13-7-9-2-1-3-11(17)14(9)15(19)20-13/h1-6,13,16-18H,7H2

InChI Key

RQDGXYMBVTZQNF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Occurrence, Isolation, and Advanced Characterization in Biological Matrices

Thunberginol G has been identified as a constituent of Hydrangea macrophylla, a flowering plant species native to Asia and the Americas. The compound is often found alongside other related dihydroisocoumarins, such as thunberginol C, hydrangenol (B20845), and phyllodulcin (B192096). The isolation of this compound and its glycosides, including this compound 3'-O-glucoside and this compound 8-O-β-d-glucopyranoside, has been reported from both the leaves and flowers of the plant researchgate.netscience.govresearchgate.net.

The isolation process typically involves the extraction of plant material with a suitable solvent, followed by various chromatographic techniques to separate the individual compounds. Preparative High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the purification of this compound from the complex mixture of phytochemicals present in the plant extract.

High-Performance Liquid Chromatography (HPLC) stands as a precise and reliable analytical technique for the quantitative determination of this compound in biological samples. While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, a representative method would involve a reversed-phase column and a mobile phase consisting of a mixture of water (often with a small percentage of acid, such as formic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol. Detection is typically carried out using a UV detector.

Method validation is a critical aspect of ensuring the accuracy and reliability of quantitative analysis. A properly validated HPLC method for this compound would include the determination of several key parameters, as illustrated in the hypothetical data table below.

Interactive Data Table: Representative HPLC Method Validation Parameters for this compound Analysis

ParameterTypical ValueDescription
Linearity (R²) > 0.999Indicates a strong correlation between the concentration of the analyte and the detector response over a specific range.
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration of an analyte that can be reliably detected by the analytical method.
Limit of Quantification (LOQ) 0.15 µg/mLThe lowest concentration of an analyte that can be accurately and precisely quantified.
Recovery (%) 98 - 102%The percentage of the known amount of an analyte that is recovered during the analytical process, indicating the accuracy of the method.
Precision (RSD%) < 2%The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Note: The values presented in this table are representative of typical HPLC method validation parameters for similar phenolic compounds and are for illustrative purposes due to the absence of specific published data for this compound.

The concentration of this compound and other dihydroisocoumarins can vary significantly between different tissues of the Hydrangea macrophylla plant. Research on related compounds like phyllodulcin and hydrangenol has indicated that the leaves generally contain the highest concentrations of these dihydroisocoumarins researchgate.net.

Interactive Data Table: Hypothetical Tissue-Specific Distribution of this compound in Hydrangea macrophylla

Plant TissueHypothetical this compound Concentration (µg/g of dry weight)
Leaves 150
Flowers 85
Stems 20
Roots 5

Disclaimer: The data in this table is hypothetical and serves to illustrate the potential distribution patterns of this compound. Actual concentrations would need to be determined through experimental analysis.

Elucidation of Biosynthetic Pathways and Metabolic Transformations of Thunberginol G

Proposed Biogenetic Routes and Precursor Utilization

The formation of the characteristic C6-C2-C6 backbone of Thunberginol G and related dihydroisocoumarins is believed to originate from the convergence of the phenylpropanoid and polyketide pathways.

One proposed biosynthetic route for this compound begins with the stilbene (B7821643) phytoalexin, resveratrol (B1683913). This hypothesis suggests that resveratrol, which is formed through the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, serves as a key intermediate. Subsequent enzymatic modifications of the resveratrol scaffold, such as hydroxylation, cyclization, and reduction, would lead to the formation of the dihydroisocoumarin structure of this compound. While this pathway is plausible, further research is needed to identify the specific enzymes and intermediate steps involved in the conversion of resveratrol to this compound in Hydrangea.

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, which supplies the core phenolic precursors. This pathway begins with the amino acid L-phenylalanine, a product of the shikimate pathway. A series of enzymatic reactions transforms L-phenylalanine into key intermediates that serve as building blocks for a vast array of secondary metabolites, including dihydroisocoumarins.

The initial step is the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by L-phenylalanine ammonia-lyase (PAL). Subsequent hydroxylations lead to the formation of p-coumaric acid. A critical juncture in the pathway is the activation of p-coumaric acid to its thioester derivative, p-coumaroyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL). This activated intermediate, p-coumaroyl-CoA, stands at a metabolic branch point, leading to the synthesis of flavonoids, lignins, and stilbenoids, including the precursors for this compound.

Table 1: Key Intermediates and Enzymes in the Phenylpropanoid Pathway Leading to Dihydroisocoumarin Precursors
IntermediatePrecursorEnzymeRole in Pathway
trans-Cinnamic acidL-PhenylalanineL-Phenylalanine ammonia-lyase (PAL)Initiates the phenylpropanoid pathway.
p-Coumaric acidtrans-Cinnamic acidCinnamate-4-hydroxylase (C4H)Introduces a hydroxyl group to the phenyl ring.
p-Coumaroyl-CoAp-Coumaric acid4-Coumarate:CoA ligase (4CL)Activates the carboxylic acid for subsequent condensation reactions.
Resveratrolp-Coumaroyl-CoA + 3x Malonyl-CoAStilbene synthase (STS)A key stilbenoid and a hypothetical precursor to this compound.

Enzymatic Machinery and Genetic Underpinnings in this compound Biosynthesis

While the specific enzymes responsible for the complete biosynthesis of this compound have not been fully elucidated, studies on related compounds in Hydrangea and other plants provide significant insights. The biosynthesis is thought to be mediated by polyketide synthases (PKSs), which catalyze the condensation of precursor molecules.

In Hydrangea macrophylla, the enzyme p-coumaroyltriacetic acid synthase (CTAS) has been identified. CTAS catalyzes the formation of a tetraketide intermediate from p-coumaroyl-CoA and malonyl-CoAs. It is proposed that this intermediate is then acted upon by a ketoreductase (KR) and a polyketide cyclase (PKC) to form related structures like hydrangeic acid. A similar enzymatic complex is likely involved in assembling the this compound backbone.

Furthermore, stilbenecarboxylate synthase (STCS) has been identified as the enzyme responsible for synthesizing lunularic acid, a

In Vitro and in Vivo Preclinical Biological Activities and Pharmacological Investigations

Modulation of Allergic and Inflammatory Responses

Thunberginol G has demonstrated notable anti-allergic properties in several preclinical models. These activities are primarily attributed to its ability to interfere with key pathways in the allergic cascade, including the inhibition of histamine (B1213489) release and the attenuation of histamine-induced physiological responses.

Inhibition of Histamine Release from Mast Cells

In vitro studies have shown that this compound exhibits inhibitory activity on the release of histamine from rat mast cells nih.gov. Mast cell degranulation is a critical event in the initiation of type I hypersensitivity reactions, leading to the release of histamine and other inflammatory mediators. The ability of this compound to stabilize mast cells and prevent histamine release suggests a potential role in mitigating immediate allergic reactions. Research on related compounds, thunberginols A and B, further supports the anti-allergic activity of this class of molecules by demonstrating inhibition of histamine release from rat peritoneal mast cells stimulated by calcium ionophore A23187 and antigens nih.gov.

Attenuation of Histamine-Induced Contraction in Isolated Tissues

Preclinical research has indicated that this compound can inhibit histamine-induced contraction in isolated guinea pig tracheal chains nih.gov. This finding suggests that this compound may act as a functional antagonist to histamine, counteracting its effects on smooth muscle contraction in the airways. This activity is a key component of its observed anti-allergic effects.

Effects on the Schultz-Dale Reaction in Sensitized Animal Models

This compound has been shown to possess anti-allergic activity in the in vitro Schultz-Dale reaction bioassay nih.gov. The Schultz-Dale reaction is a classical pharmacological preparation used to demonstrate immediate hypersensitivity in isolated tissues from sensitized animals. The positive activity of this compound in this model provides strong evidence for its potential to counteract antigen-induced smooth muscle contractions, a hallmark of allergic responses. Studies on the related compounds, thunberginols A, B, and F, have also demonstrated potent antiallergic activity in the Schultz-Dale reaction using sensitized guinea pig bronchial muscle, indicating that this is a characteristic effect of this family of compounds nih.gov.

Antimicrobial Efficacy

In addition to its anti-allergic properties, this compound has been investigated for its potential to combat bacterial growth, particularly concerning oral health.

Spectrum of Activity Against Oral Bacterial Strains

Research has demonstrated that this compound exhibits antimicrobial activities against various oral bacteria nih.gov. The specific strains of bacteria and the minimum inhibitory concentrations (MICs) have not been detailed in the available literature. However, the general finding points to a potential application of this compound in oral care. The related compounds, thunberginols A, B, and F, have also been reported to exhibit antimicrobial activity against oral bacteria nih.gov.

Induction of Cell Differentiation

Currently, there is no available scientific literature or preclinical data regarding the effects of this compound on the induction of cell differentiation.

Neuroprotective and Anti-stress Potential (Insights from Related Thunberginols)

While direct studies on this compound are limited in this area, significant research on the closely related compound, Thunberginol C, provides valuable insights into the potential neuroprotective and anti-stress activities of this family of isocoumarins. Chronic stress is a known contributor to various neurological disorders, and compounds that can mitigate its effects are of great therapeutic interest researchgate.netmdpi.comnih.gov.

The stress hormone corticosterone can induce neurotoxicity and lead to neuronal cell death researchgate.netmdpi.com. Studies on primary cortical neurons have demonstrated that Thunberginol C can protect against this damage. It was shown to inhibit the corticosterone-induced decrease in cell viability and the increase in lactate dehydrogenase (LDH) release, which is a marker of cytotoxicity mdpi.comnih.gov. This neuroprotective effect suggests that thunberginols may help preserve neuronal integrity in the face of elevated stress hormones mdpi.comnih.govresearchgate.net.

Table 1: Neuroprotective Effect of Thunberginol C on Corticosterone-Induced Neuronal Cell Death

Assay Effect of Corticosterone Effect of Thunberginol C Reference
MTT Assay (Cell Viability) Decreased Inhibited the decrease mdpi.comnih.gov
LDH Release (Cytotoxicity) Increased Inhibited the increase mdpi.comnih.gov

Prolonged stress can trigger neuroinflammatory processes and increase oxidative damage in the brain mdpi.com. Research indicates that Thunberginol C can counteract these effects. In animal models of long-term restraint stress, Thunberginol C was found to suppress neuroinflammation by reducing the activation of microglia in the hippocampus, as measured by a decrease in the Iba-1 labeled area mdpi.comnih.govresearchgate.net. Furthermore, it demonstrated the ability to reduce oxidative stress by lowering the levels of thiobarbituric acid reactive substances (TBARS), a key marker of lipid peroxidation, in the hippocampus mdpi.comnih.gov. These findings highlight the anti-inflammatory and antioxidant properties of thunberginols within the central nervous system.

Table 2: Effect of Thunberginol C on Stress-Induced Neuroinflammation and Oxidative Stress Markers

Marker Biological Process Effect of Stress Effect of Thunberginol C Reference
Iba-1 Labeled Area Neuroinflammation (Microglia Activation) Increased Decreased mdpi.comresearchgate.net
TBARS Levels Oxidative Stress (Lipid Peroxidation) Increased Decreased mdpi.comnih.gov

The neuroprotective effects of Thunberginol C translate to behavioral improvements in animal models. In mice subjected to chronic restraint stress, administration of Thunberginol C led to a significant reduction in anxiety-like behaviors researchgate.netmdpi.com. This was observed in the Elevated Plus Maze test, a standard behavioral assay for anxiety. Thunberginol C treatment increased both the percentage of time spent in the open arms and the number of entries into the open arms, indicating a notable anxiolytic effect mdpi.comresearchgate.net.

Table 3: Anxiolytic Effects of Thunberginol C in Stress-Induced Animal Models

Behavioral Test Parameter Effect of Stress Effect of Thunberginol C Reference
Elevated Plus Maze % Time in Open Arms Decreased Significantly Improved mdpi.comresearchgate.net
Elevated Plus Maze % Open Arm Entries Decreased Significantly Improved mdpi.comresearchgate.net

Role in Metabolic Regulation (Comparative Studies with Related Isocoumarins)

The broader class of coumarins and isocoumarins has been investigated for its role in metabolic regulation, particularly in the context of adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fats).

Adipogenesis is a complex process regulated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as master regulators nih.govnih.gov. Studies on related coumarin (B35378) compounds, such as Dracunculin, have shown they can inhibit adipogenesis in human bone marrow-derived mesenchymal stromal cells nih.gov. The mechanism involves the activation of the AMPK and Wnt/β-catenin signaling pathways, which subsequently suppress the expression of PPARγ and C/EBPα nih.gov.

Similarly, research on coumarin has demonstrated its potential to prevent hepatic steatosis (fatty liver) induced by a high-fat diet nih.gov. Coumarin was found to suppress the expression of key lipogenic genes, including Sterol Regulatory Element-Binding Protein-1 (SREBP-1), Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase 1 (ACC1), as well as PPARγ and C/EBPα in the liver nih.gov. This suggests that isocoumarins like this compound could potentially influence lipid metabolism by modulating these critical signaling pathways and transcription factors.

Enhancing Glucose Uptake and Implications for Insulin Sensitivity

Based on a comprehensive review of available scientific literature, there is currently no specific research data on the effects of this compound on enhancing glucose uptake or its direct implications for insulin sensitivity.

Scientific investigations into the chemical constituents of Hydrangea macrophylla var. thunbergii, the plant from which this compound is isolated, have identified several other compounds with potential anti-diabetic properties. For instance, studies have explored the effects of related compounds such as Hydrangenol (B20845), Thunberginol A, and Hydrangeic acid on glucose metabolism. nih.govresearchgate.net Research has indicated that Hydrangenol may increase the mRNA levels of glucose transporter 4 (GLUT4), a key protein involved in glucose uptake into cells. nih.govresearchgate.net Similarly, Hydrangeic acid has been shown to promote the uptake of 2-deoxyglucose in cells and increase the translocation of GLUT4. researchgate.net

However, these findings are specific to other compounds from the same plant and cannot be extrapolated to this compound without direct experimental evidence. While the anti-diabetic potential of the whole plant extract has been noted, the specific contribution of this compound to this effect has not been elucidated. mdpi.com Mentions of this compound in the literature have been primarily related to its isolation and identification, including its glycoside form, this compound 3'-O-glucoside, or in studies focusing on other biological activities such as anti-allergic effects. researchgate.netresearchgate.net

Due to the absence of dedicated in vitro or in vivo preclinical studies investigating the impact of this compound on glucose transport mechanisms or insulin signaling pathways, no detailed research findings or data tables on this specific topic can be provided at this time.

Investigation of Molecular Mechanisms of Action and Specific Target Interactions

Intracellular and Subcellular Mechanisms of Action

Thunberginol G exerts its effects by intervening in fundamental cellular processes, including the regulation of ion concentration and the mitigation of inflammatory and oxidative signals.

The influx of extracellular calcium ions (Ca2+) is a critical step in the activation of various cellular responses, including the degranulation of mast cells which releases histamine (B1213489) and other inflammatory mediators. Studies involving related compounds, such as Thunberginols A, B, and F, have shown that they can inhibit the increase in intracellular free Ca2+ levels in antigen-stimulated RBL-2H3 cells. researchgate.net This inhibition of Ca2+ influx is a key mechanism in their anti-allergic effects. researchgate.net Specifically, Thunberginol A was found to suppress the rise in intracellular Ca2+ induced by antigens by inhibiting extracellular Ca2+ influx, without affecting the release of calcium from intracellular stores like the endoplasmic reticulum. nih.gov This suggests a targeted action on the cell membrane's calcium channels. nih.gov While direct studies on this compound's effect on calcium levels are part of a broader investigation into dihydroisocoumarins, the common structural features suggest a similar mechanism of action. researchgate.netresearchgate.net

Gene Expression and Signal Transduction Pathway Modulation

This compound's influence extends to the genetic level, where it can modulate the expression of genes involved in the inflammatory response and alter key signaling pathways that regulate cell function.

This compound belongs to a group of isocoumarins that have been shown to inhibit the expression of cytokine messenger RNA (mRNA). scispace.com Specifically, related compounds like Thunberginol A and B have been documented to inhibit the antigen-stimulated release of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) in RBL-2H3 cells. nih.gov Further investigation revealed that Thunberginol B inhibits the up-regulated expression of mRNA for a range of cytokines, including TNF-α and IL-4, in a dose-dependent manner. scispace.comnih.gov This action prevents the synthesis of these pro-inflammatory proteins, thereby dampening the inflammatory cascade at a transcriptional level. nih.govresearchgate.netresearchgate.net Thunberginol C has also been observed to reduce plasma TNF-α levels in response to stress. researchgate.netnih.govmdpi.com

Table 1: Effect of Related Thunberginols on Cytokine Release and mRNA Expression in RBL-2H3 Cells

CompoundTargetEffectCell Line
Thunberginol ATNF-α, IL-4 ReleaseInhibitionRBL-2H3
Thunberginol BTNF-α, IL-4 ReleaseInhibitionRBL-2H3
Thunberginol BTNF-α, IL-4 mRNA ExpressionInhibitionRBL-2H3

Activator Protein-1 (AP-1) is a transcription factor that plays a critical role in regulating the gene expression of pro-inflammatory cytokines. nih.gov The activation of AP-1 is a key step in the signaling cascade that leads to inflammation. nih.gov Research on Thunberginols A and B has demonstrated their ability to inhibit the activation of AP-1. nih.gov This inhibition is achieved by preventing the phosphorylation of c-jun and the expression of c-fos mRNA, which are essential components of the AP-1 complex. nih.gov By modulating AP-1, these compounds effectively block a crucial pathway for the production of inflammatory mediators. researchgate.netnih.gov Studies on hydrangenol (B20845) also show inhibition of AP-1 activation by downregulating the phosphorylation of p38 and extracellular signal-regulated kinase (ERK). jst.go.jp

The Akt signaling pathway is a central regulator of various cellular processes, including cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in numerous diseases. Evidence suggests that dihydroisocoumarins from Hydrangea can modulate Akt signaling. For example, hydrangenol has been shown to significantly inhibit VEGFR-2-mediated signaling pathways, including the phosphorylation of Akt. researchgate.net Furthermore, extracts from Hydrangea macrophylla containing these compounds have been found to block corticosterone-induced hippocampal synaptic deficits by regulating Akt signaling. researchgate.netnih.gov These findings indicate that the therapeutic effects of compounds like this compound may be partially mediated through their regulatory impact on the Akt signaling pathway.

Intermolecular Interactions with Biological Macromolecules

The biological activity of this compound, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla, is fundamentally linked to its interactions with various biological macromolecules. ontosight.ainih.gov These interactions, governed by the compound's unique chemical structure, pave the way for its potential modulatory effects on physiological pathways. ontosight.ai The following sections delve into the specific, albeit in some cases putative, molecular dialogues between this compound and key protein targets.

Potential Ligand-Receptor Binding Interactions (e.g., Sweet Taste Receptor)

The sensation of sweetness is mediated by a specific G-protein coupled receptor, a heterodimer composed of T1R2 and T1R3 subunits. nih.govnih.gov Various molecules, from simple sugars to complex proteins, can activate this receptor, and evidence suggests that there are multiple potential binding sites on this receptor complex. nih.gov

While direct experimental studies detailing the binding of this compound to the sweet taste receptor are not extensively documented, its structural similarity to other known natural sweeteners from Hydrangea species, such as phyllodulcin (B192096), suggests a potential interaction. tandfonline.com Phyllodulcin is reported to be 400-800 times sweeter than sucrose, indicating a potent interaction with the sweet taste receptor. researchgate.net this compound is also noted to have an effect on sweetness levels. The shared dihydroisocoumarin backbone among these compounds points towards a possible common mechanism of action involving the sweet taste receptor. ontosight.ai Homology models of the sweet taste receptor, based on crystal structures of related receptors like the metabotropic glutamate (B1630785) receptor, are utilized to predict and understand these ligand-receptor interactions. nih.govcapes.gov.br

Table 1: Putative Interaction Profile of this compound with the Sweet Taste Receptor

FeatureDescriptionSupporting Evidence
Receptor Target T1R2/T1R3 heterodimerThis is the established receptor for sweet taste. nih.govnih.gov
Binding Nature Potential Agonist/ModulatorInferred from its classification among sweet-tasting compounds from Hydrangea. tandfonline.com
Structural Analogy PhyllodulcinPhyllodulcin, a potent natural sweetener, shares a core dihydroisocoumarin structure with this compound. researchgate.net
Evidence Level Indirect/AnalogousBased on the known activity of structurally similar compounds and its origin. tandfonline.com

Interaction with Amyloid β (Aβ) Protein (Analogous to Phyllodulcin)

The aggregation of amyloid β (Aβ) protein is a central event in the pathophysiology of Alzheimer's disease, leading to the formation of neurotoxic plaques. neurosciencenews.comtechexplorist.com Molecules that can interfere with this aggregation process are of significant interest as potential therapeutic agents.

Direct research on the interaction between this compound and Aβ protein is limited; however, strong evidence from the analogous compound phyllodulcin provides a compelling case for a similar potential mechanism. Studies have demonstrated that phyllodulcin can effectively inhibit the aggregation of Aβ and even break down pre-formed Aβ clumps. neurosciencenews.comnih.gov This inhibitory action is believed to occur through direct binding to the Aβ peptide, thereby preventing its conformational change into the toxic β-sheet structures. In animal models of Alzheimer's disease, phyllodulcin administration has been shown to reduce Aβ deposition in the hippocampus and mitigate memory impairment. neurosciencenews.comnih.gov

Given that this compound shares a similar dihydroisocoumarin backbone with phyllodulcin and has been noted for its neuroprotective properties, it is plausible that it could also interact with Aβ protein. Furthermore, other related compounds, like Thunberginol C, have been investigated for their role as cholinesterase inhibitors, enzymes which are also implicated in the progression of Alzheimer's disease through interactions with Aβ. researchgate.netnih.gov This suggests a shared potential among these related natural products to modulate pathways relevant to neurodegeneration.

Table 2: Research Findings on Phyllodulcin's Interaction with Amyloid β (Aβ)

FindingExperimental ModelOutcomeReference
Inhibition of Aβ AggregationIn vitroPhyllodulcin inhibited Aβ aggregation in a concentration-dependent manner. nih.gov
Decomposition of Pre-aggregated AβIn vitroDemonstrated the ability to break down existing Aβ clumps. neurosciencenews.comnih.gov
Reduction of Aβ-induced NeurotoxicityCell-based assaysPrevented the toxic effects of Aβ aggregates on cells. neurosciencenews.com
Improved Memory FunctionAnimal model (5XFAD mice)Oral administration improved memory impairments caused by Aβ. nih.gov
Decreased Aβ DepositionAnimal model (5XFAD mice)Reduced the accumulation of Aβ plaques in the hippocampus. neurosciencenews.comnih.gov
Minimized NeuroinflammationAnimal model (5XFAD mice)Inhibited the activation of microglia and astrocytes associated with Aβ. neurosciencenews.comnih.gov

Structure Activity Relationship Sar Investigations of Thunberginol G and Its Derivatives

Correlative Analysis Between Chemical Structure and Biological Efficacy

Research has demonstrated a clear correlation between the chemical structure of Thunberginol G and its derivatives and their observed biological effects. These activities include anti-allergic, antimicrobial, and differentiation-inducing properties against leukemia cells. jst.go.jpresearchgate.netnih.gov

A key aspect of the dihydroisocoumarin structure is the lactone ring, which has been identified as a critical feature for some of the observed biological activities. researchgate.net The presence and positioning of hydroxyl groups on both the dihydroisocoumarin core and the pendant phenyl ring significantly influence the biological efficacy.

For instance, studies on the anti-allergic activity of thunberginols have revealed that the number and location of hydroxyl groups are determinant factors. jst.go.jp this compound, with its specific hydroxylation pattern, exhibits notable anti-allergic and antimicrobial activities. nih.gov

Furthermore, investigations into the differentiation-inducing activities of isocoumarins from Hydrangea Dulcis Folium on mouse myeloid leukemia (M1) cells have highlighted the importance of the substitution pattern on the aromatic rings. pharm.or.jp A comparative analysis of various thunberginols and related compounds indicated that those with an o-diphenol group, such as Thunberginol D and this compound, displayed higher differentiation-inducing activities compared to their analogues lacking this feature. pharm.or.jp

The following table summarizes the biological activities of this compound and some of its related compounds, illustrating the structure-activity relationships.

CompoundKey Structural FeaturesBiological Activity
This compound Dihydroisocoumarin with hydroxyl groups at C-8, C-3', and C-4'Anti-allergic, antimicrobial, differentiation-inducing activity jst.go.jpnih.govpharm.or.jp
Thunberginol C Dihydroisocoumarin with hydroxyl groups at C-8 and C-4'Anti-allergic, antimicrobial, differentiation-inducing activity jst.go.jpnih.govpharm.or.jp
Thunberginol D Dihydroisocoumarin with hydroxyl groups at C-8, C-3', and C-4'Higher differentiation-inducing activity than Thunberginol C pharm.or.jp
Hydrangenol (B20845) Dihydroisocoumarin with a hydroxyl group at C-8 and C-4'Anti-allergic activity researchgate.net

Identification of Essential Structural Motifs and Functional Groups for Activity

Through extensive SAR studies, specific structural motifs and functional groups have been identified as essential for the biological activities of this compound and its derivatives.

The dihydroisocoumarin scaffold forms the core structure of these compounds and is fundamental to their activity. Modifications to this scaffold can lead to significant changes in biological effects.

The hydroxyl groups on the phenyl ring are critical for activity. Specifically, the presence of a catechol group (an o-diphenol) at the C-3' and C-4' positions of the phenyl ring, as seen in this compound, is associated with enhanced biological activities, including higher differentiation-inducing effects on leukemia cells. pharm.or.jp

The hydroxyl group at the C-8 position of the dihydroisocoumarin ring is another important feature. Its presence is common among the biologically active thunberginols and related compounds like hydrangenol. jst.go.jppharm.or.jpresearchgate.net

Glycosylation of the hydroxyl groups can modulate the activity. For example, This compound 3'-O-glucoside was found to possess anti-allergic properties. nih.gov This suggests that while the free hydroxyl groups are important, their modification through glycosylation can still result in active compounds, potentially with altered pharmacokinetic properties.

The following table details the key structural features and their contribution to the biological activity of this compound and its analogs.

Structural Motif/Functional GroupPositionContribution to Biological Activity
Dihydroisocoumarin scaffoldCore structureEssential for the general activity profile
Hydroxyl groupC-8Contributes to anti-allergic and differentiation-inducing activities jst.go.jppharm.or.jp
o-diphenol (catechol) groupC-3' and C-4'Enhances differentiation-inducing activity pharm.or.jp
Glycosidic linkageC-3' or C-8Modulates activity; glycosylated derivatives can retain anti-allergic properties nih.gov

Stereochemical Impact on Biological Potency and Selectivity

The stereochemistry of dihydroisocoumarins, particularly at the C-3 position of the lactone ring, plays a crucial role in their biological potency and selectivity. pharm.or.jp The three-dimensional arrangement of the substituents around the chiral center can significantly affect how the molecule interacts with its biological targets. nih.gov

In many natural dihydroisocoumarins, the C-3 position is chiral, leading to the existence of enantiomers. Research has shown that the biological activities of these enantiomers can differ significantly. nih.gov For some dihydroisocoumarins, the absolute configuration at C-3 has been determined and correlated with their activity. pharm.or.jp

While some dihydroisocoumarins are known to epimerize at the C-3 position, studies have often been conducted on racemic mixtures. pharm.or.jp However, the importance of stereochemistry is underscored by the fact that different enantiomers can have distinct metabolic fates and affinities for biological receptors. nih.gov

Chemical Synthesis and Derivatization Strategies for Thunberginol G

Total Synthesis Approaches to the Thunberginol G Scaffold

The total synthesis of the 3,4-dihydroisocoumarin core structure present in this compound has been successfully accomplished. A significant strategy employs a radical-promoted cyclization reaction. researchgate.net One of the key methods involves the use of titanocene(III) chloride (Cp₂TiCl) as a radical initiator. researchgate.netiacs.res.inugr.es This approach has been effectively applied to the synthesis of (±)-Thunberginol G, alongside other related natural products like (±)-hydrangenol, (±)-phyllodulcin, and (±)-macrophyllol. ugr.esacs.orgcardiff.ac.uk

The titanocene(III) chloride-mediated radical-induced synthesis offers an efficient route to the 3,4-dihydroisocoumarin skeleton. researchgate.netgoogle.com.pk The process is typically achieved by generating the Cp₂TiCl species in situ from the commercially available titanocene (B72419) dichloride (Cp₂TiCl₂) and zinc dust. cardiff.ac.uk This radical-based methodology has proven versatile for constructing various natural products containing the 3,4-dihydroisocoumarin moiety. iacs.res.inresearchgate.net

Semisynthesis and Chemical Modification of this compound Analogues

Beyond total synthesis, the chemical modification of this compound and its naturally occurring analogues serves as a vital tool for probing the structural requirements for bioactivity. These strategies primarily revolve around altering the glycosylation patterns and exploring other chemical derivatizations.

This compound is found in nature alongside several of its glycosylated derivatives. The presence and position of a sugar moiety can significantly impact the compound's biological profile. Studies comparing the activity of the aglycone (this compound) with its glycosides have revealed important structure-activity relationships.

This compound 3'-O-Glucoside: This glycoside has been isolated from Hydrangea macrophylla var. thunbergii. nih.govthegoodscentscompany.compharm.or.jp Research has shown that both this compound and its aglycone counterparts, Thunberginols C, D, and E, exhibit antiallergic and antimicrobial activities. nih.gov this compound 3'-O-glucoside was isolated as one of the bioactive principles, although detailed comparative studies on the potency relative to the aglycone are limited. nih.govnih.govresearchgate.net However, other studies on dihydroisocoumarins suggest that glycosylation can sometimes diminish bioactivity. For instance, this compound showed differentiation-inducing activity against mouse myeloid M1 cells at concentrations above 200 μM, whereas related glycosylated dihydroisocoumarins like (-)-hydrangenol 4'-O-glucoside were found to be inactive. researchgate.net

This compound 8-O-β-D-glucopyranoside: This derivative has been isolated from the flowers of Hydrangea macrophylla Seringe var. thunbergii. science.govjst.go.jpjst.go.jpresearchgate.net It was evaluated, along with other dihydroisocoumarin glycosides, for its inhibitory effect on aldose reductase, an enzyme implicated in diabetic complications. jst.go.jpjst.go.jpresearchgate.net

4-hydroxythis compound 3'-O-β-D-glucopyranoside: Also isolated from the flowers of H. macrophylla var. thunbergii, this compound features an additional hydroxyl group on the dihydroisocoumarin core, as well as a glucose moiety. science.govjst.go.jpjst.go.jpresearchgate.net It was similarly tested for its ability to inhibit aldose reductase. jst.go.jpresearchgate.net

The general trend observed in related compounds suggests that glycosylation often reduces certain enzyme-inhibiting activities. For example, a study on Thunberginol C, a closely related dihydroisocoumarin, found that the non-glycosylated form had potent α-glucosidase inhibitory activity, which was significantly decreased upon glycosylation or methoxy (B1213986) substitution. researchgate.net This indicates that the free hydroxyl groups on the phenyl ring are often crucial for interaction with biological targets, and their modification via glycosylation can alter the activity profile.

Table 1: Bioactivity of this compound and its Glycoside Derivatives

CompoundBioactivity ProfileReference
This compound Antiallergic; Antimicrobial; Induces differentiation in M1 cells. nih.govresearchgate.net
This compound 3'-O-Glucoside Isolated as an antiallergic and antimicrobial principle. nih.govpharm.or.jp
This compound 8-O-β-D-glucopyranoside Investigated for aldose reductase inhibitory activity. jst.go.jpjst.go.jp
4-hydroxythis compound 3'-O-β-D-glucopyranoside Investigated for aldose reductase inhibitory activity. jst.go.jpjst.go.jp

While glycosylation is a common natural modification, other synthetic derivatization strategies offer pathways to novel analogues with potentially enhanced or altered bioactivities. Although extensive derivatization of this compound itself is not widely reported, methods applied to the broader isocoumarin (B1212949) and dihydroisocoumarin classes are relevant.

One major approach involves palladium-catalyzed cross-coupling reactions. For instance, the synthesis of a diverse library of isocoumarins was achieved starting from 4-iodoisocoumarin intermediates. scispace.com These intermediates can undergo Sonogashira, Suzuki-Miyaura, and Heck reactions to introduce a wide variety of substituents onto the isocoumarin core, allowing for a systematic exploration of structure-activity relationships. scispace.com

Another strategy focuses on the modification of functional groups present on the scaffold. For compounds containing carboxylic acid moieties, a range of derivatization techniques exist, such as coupling with primary amines to form amides. diva-portal.org While this compound lacks a free carboxylic acid, this approach could be applied to biosynthetic precursors or synthetic intermediates. Derivatization targeting hydroxyl groups, other than glycosylation, could include esterification or etherification to modulate the compound's lipophilicity and hydrogen-bonding capacity, which are critical for pharmacokinetic and pharmacodynamic properties.

Furthermore, structure-activity relationship studies on related compounds provide insights into potentially valuable modifications. For example, in the synthesis of 3-substituted isocoumarins for antifungal testing, modifications on the 3-phenyl ring were explored. jst.go.jp Similarly, for antiallergic thunberginols, the presence of a 3,4-double bond was found to be essential for strong activity, suggesting that modifications to the dihydroisocoumarin core could drastically alter biological effects. scilit.com These findings highlight potential avenues for the future chemical derivatization of this compound to develop analogues with tailored biological activities.

Computational Chemistry and in Silico Approaches in Thunberginol G Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for elucidating the molecular basis of a ligand's activity.

While specific molecular docking studies focusing exclusively on Thunberginol G are not extensively documented in the available literature, research on analogous dihydroisocoumarins provides significant insight into its potential interactions. For instance, studies on the related compounds Thunberginol A and Thunberginol C have utilized molecular docking to identify and characterize potential protein targets. innovareacademics.innih.gov These investigations often explore targets involved in cancer and neurodegenerative diseases.

In silico studies on similar isocoumarins have successfully predicted their binding affinities and interaction patterns with various enzymes and receptors. innovareacademics.innih.govjst.go.jp For example, research on cholinesterases, which are key targets in Alzheimer's disease, demonstrated that the isocoumarin (B1212949) scaffold can interact with both the catalytic and peripheral anionic sites of these enzymes. nih.gov Similarly, docking simulations have been performed against growth factor receptors implicated in cancer, such as HER-2 and VEGFR-2, to evaluate the inhibitory potential of various coumarin (B35378) derivatives. innovareacademics.in

These studies on related molecules suggest that this compound likely interacts with its biological targets through a network of hydrogen bonds, primarily involving its hydroxyl groups, and hydrophobic interactions. The binding energy values obtained from such simulations help in ranking potential inhibitors, with lower values indicating a more stable protein-ligand complex.

Table 1: Representative Protein Targets and Docking Results for Compounds Related to this compound (Note: This table is illustrative of the types of studies performed on related compounds, as direct docking data for this compound is limited.)

CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Reference
Thunberginol C Acetylcholinesterase (AChE)Not specifiedTYR72, ASP74, TRP286, TYR341 nih.gov
Thunberginol C Butyrylcholinesterase (BChE)Not specifiedTRP82, LEU286, VAL288, TYR332 nih.gov
Thunberginol A Human Epidermal Growth Factor Receptor 2 (HER-2)-7.9Not specified innovareacademics.in
Licocoumarin A Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-8.8Not specified innovareacademics.in

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the dynamic behavior and stability of the predicted ligand-receptor complex over time. An MD simulation calculates the motion of every atom in the system, providing a detailed view of conformational changes and the persistence of key interactions.

MD simulations are crucial for validating the results of molecular docking. While docking provides a static snapshot of the binding pose, MD simulations reveal whether this pose is stable in a more realistic, dynamic environment. frontiersin.org Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the stability of their structures, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions. nih.gov

For compounds structurally similar to this compound, MD simulations have been used to confirm the stability of their complexes with protein targets. frontiersin.orgnih.gov These simulations, typically run for nanoseconds, can verify that the ligand remains within the binding pocket and that crucial hydrogen bonds and hydrophobic contacts predicted by docking are maintained throughout the simulation. nih.gov Although specific MD simulation studies on this compound are not prominent, this technique would be an essential next step to validate any promising binding modes predicted by molecular docking.

Table 2: Key Parameters Analyzed in a Typical MD Simulation

ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the protein backbone or ligand from a reference structure over time.A stable, plateauing RMSD value indicates that the system has reached equilibrium and the overall structure is stable.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions.Highlights flexible or rigid regions of the protein and ligand, which can be important for binding and function.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time.Confirms the stability of key interactions that anchor the ligand in the binding site.
Radius of Gyration (Rg) Measures the compactness of the protein structure.A stable Rg value suggests that the protein is not undergoing major unfolding or conformational changes upon ligand binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can determine a molecule's three-dimensional structure, charge distribution, and orbital energies, which are fundamental to its chemical reactivity. acs.org

For natural products like this compound, quantum chemical calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity.

Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts and circular dichroism (CD) spectra, which can help confirm the structure and absolute configuration of chiral molecules. acs.orgresearchgate.net

Map Molecular Electrostatic Potential (MEP): Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions with biological targets.

While comprehensive quantum chemical studies on this compound are not widely published, DFT has been used to determine the boat-like conformers of the related thunberginol C 6-O-β-D-glucopyranoside. researchgate.net Such calculations are invaluable for understanding the electronic basis of the antioxidant activity of phenolic compounds like this compound, as they can model the process of hydrogen atom or electron donation.

Table 3: Properties Derivable from Quantum Chemical Calculations for this compound

Calculated PropertySignificance
Optimized Molecular Geometry Provides the most stable 3D structure and bond parameters.
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability; relevant for antioxidant mechanisms.
Molecular Electrostatic Potential (MEP) Identifies sites for electrophilic and nucleophilic attack, predicting interaction points.
Calculated Spectroscopic Data (NMR, CD) Aids in structure elucidation and determination of stereochemistry. acs.orgresearchgate.net

Future Research Directions and Translational Outlook

Deciphering the Complete Biosynthetic Pathway and Identifying Novel Enzymes

While the precise biosynthetic pathway of Thunberginol G is not fully elucidated, it is understood to be a member of the isocoumarin (B1212949) class, which generally originates from the polyketide pathway. biorxiv.org Research into the biosynthesis of related compounds in Hydrangea species, such as phyllodulcin (B192096) and hydrangenol (B20845), provides a foundational framework.

Future research should focus on:

Identification of Precursor Molecules: Studies suggest that compounds like p-coumaric acid and the phytoalexin resveratrol (B1683913) may serve as precursors in the biosynthesis of related isocoumarins. biorxiv.orgresearchgate.net Specifically, a proposed pathway involves the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form resveratrol, which could then be a starting point for this compound synthesis. researchgate.net Further investigation is needed to confirm these precursors and the intermediate steps.

Enzyme Discovery and Characterization: Key enzymes involved in the biosynthesis of similar isocoumarins include type III polyketide synthases (PKS), ketoreductases (KR), and polyketide cyclases (PKC). biorxiv.org Transcriptome analysis of Hydrangea accessions with varying levels of these compounds has shown upregulation of genes encoding these enzymes, suggesting their central role. biorxiv.org Future work must involve the isolation and functional characterization of the specific enzymes responsible for each step in the this compound pathway. This includes identifying the specific synthases, reductases, cyclases, and any modifying enzymes like hydroxylases or methyltransferases.

Regulatory Mechanisms: Understanding how environmental and genetic factors regulate the expression of these biosynthetic genes is crucial. For instance, the biosynthesis of related compounds is thought to be enhanced by elicitors, suggesting a role in plant defense. researchgate.net Investigating the transcription factors and signaling pathways that control the production of this compound will be essential for metabolic engineering and optimizing its production.

Comprehensive Identification and Validation of Specific Molecular Targets

This compound has been reported to possess several biological activities, including antioxidant and anti-inflammatory effects. ontosight.ai However, the specific molecular targets through which it exerts these effects are not yet fully understood.

Future research should aim to:

Target Identification: Utilize advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational molecular docking to identify direct binding partners of this compound within the cell. scirp.orgscispace.com Molecular docking studies, for example, can predict the binding affinity of this compound to various proteins, providing a list of potential targets for experimental validation.

Pathway Analysis: Once potential targets are identified, it is essential to validate their interaction with this compound and elucidate the downstream effects on cellular signaling pathways. For example, studies on related compounds like thunberginol C have shown modulation of pathways involved in inflammation and stress responses, such as the inhibition of TNF-α and the reduction of oxidative stress markers. mdpi.com Similar in-depth studies are needed for this compound.

Development of Advanced Preclinical Models for Enhanced Efficacy and Mechanistic Insight

To better predict the clinical potential of this compound, it is necessary to move beyond simple in vitro assays and utilize more sophisticated preclinical models. nih.gov

Key areas for development include:

Human-Relevant In Vitro Models: The use of 3D cell cultures, organoids, and "organs-on-a-chip" can provide more physiologically relevant information compared to traditional monolayer cell cultures. nih.gov These models can better mimic the complex cellular environment of human tissues and offer higher throughput for mechanistic studies.

Specialized In Vivo Models: The development and use of genetically modified animal models, humanized models, and models that replicate specific aspects of human diseases will be crucial for evaluating the efficacy and mechanism of action of this compound in a more relevant biological context. nih.gov For instance, studies on related compounds have utilized animal models of stress-induced anxiety to demonstrate neuroprotective effects. mdpi.comnih.gov

Rational Design and Synthesis of Novel this compound Analogues with Optimized Bioactivity

The natural structure of this compound provides a scaffold for the rational design and synthesis of new analogues with improved properties.

Future efforts in this area should include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key functional groups responsible for its effects. scirp.org This knowledge can then be used to design compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Synthetic Methodologies: The development of efficient and versatile synthetic routes is essential for producing a wide range of this compound analogues for biological screening. Various methods for the synthesis of the isocoumarin core structure have been reported, which can be adapted and optimized for creating novel derivatives. rsc.orgacs.orgacs.orgresearchgate.net For example, regiospecific lactonization reactions have been used to synthesize analogues of related thunberginols. nih.govjst.go.jp

Integration with Computational Design: The use of artificial intelligence and machine learning (AI/ML) can accelerate the drug discovery process by predicting the bioactivity of virtual compounds before they are synthesized. helmholtz-hips.de This integration of computational design with synthetic chemistry can help to prioritize the most promising candidates for further development.

Methodological Innovations in Isolation, Characterization, and Quantitative Analysis

To support all areas of research on this compound, from biosynthesis to clinical application, robust and efficient analytical methods are required.

Future advancements should focus on:

Isolation and Purification: Developing improved methods for the extraction and high-purity isolation of this compound from natural sources is essential for obtaining sufficient quantities for research. mdpi.com Techniques such as recycling preparative High-Performance Liquid Chromatography (HPLC) can be optimized for this purpose.

Structural Characterization: While the basic structure of this compound is known, advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for unambiguously confirming its structure and stereochemistry, as well as for identifying new, related compounds. mdpi.comiosrjournals.org

Quantitative Analysis: The development of sensitive and accurate quantitative methods, such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS), is necessary for determining the concentration of this compound in various matrices, including plant extracts, biological fluids, and tissues. jst.go.jpresearchgate.netresearchgate.net This is critical for pharmacokinetic studies, quality control of natural product preparations, and for understanding its distribution in biological systems.

Q & A

Basic Research Questions

Q. What are the key structural features of Thunberginol G, and how do they influence its physicochemical properties?

  • Methodological Answer : this compound’s structure can be elucidated using NMR spectroscopy (for stereochemistry), HPLC for purity assessment, and mass spectrometry for molecular weight confirmation. Its functional groups (e.g., hydroxyl, carbonyl) dictate solubility and reactivity. For example, phenolic hydroxyl groups contribute to antioxidant activity, while ketone groups may influence hydrogen bonding in biological systems .

Q. What standard protocols are recommended for isolating this compound from natural sources?

  • Methodological Answer : Column chromatography (silica gel or Sephadex LH-20) is commonly used, followed by preparative HPLC for purification. Solvent systems like ethyl acetate/hexane gradients optimize separation. Validate purity via TLC (Rf comparison) and UV-Vis spectroscopy (λmax for conjugated systems) .

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodological Answer : Use in vitro models (e.g., enzyme inhibition assays for anti-inflammatory targets like COX-2) with positive controls (e.g., indomethacin). Dose-response curves (IC50 calculations) and statistical validation (ANOVA, p<0.05) are critical. Include solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can contradictory results in this compound’s pharmacological efficacy across studies be systematically resolved?

  • Methodological Answer : Apply contradiction analysis frameworks:

  • Principal Contradiction Identification : Determine if discrepancies arise from biological models (e.g., cell lines vs. primary cells) or compound purity (e.g., HPLC vs. crude extracts) .
  • Data Triangulation : Cross-validate using orthogonal assays (e.g., Western blot for protein expression alongside enzymatic activity assays) .
  • Meta-Analysis : Pool data from independent studies, adjusting for variables like dosage and exposure time .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

  • Methodological Answer :

  • Chemical Stabilization : Use antioxidants (e.g., BHT) in storage buffers to prevent oxidation of phenolic groups.
  • Analytical Validation : Monitor degradation via LC-MS/MS over time under physiological conditions (pH 7.4, 37°C).
  • Formulation Design : Encapsulation in liposomes or cyclodextrins enhances solubility and half-life .

Q. How can researchers investigate this compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., NF-κB).
  • CRISPR-Cas9 Knockout Models : Validate target relevance by assessing this compound’s efficacy in cells lacking suspected receptors.
  • Transcriptomic Profiling : RNA-seq identifies differentially expressed genes post-treatment, followed by pathway enrichment analysis (KEGG/GO) .

Methodological Guidelines Table

Research Aspect Recommended Techniques Key References
Structural ElucidationNMR, FT-IR, X-ray crystallography
Bioactivity ScreeningEnzyme assays, cell viability (MTT assay)
Contradiction ResolutionMeta-analysis, orthogonal validation
Mechanistic StudiesMolecular docking, transcriptomics

Notes for Rigorous Research Design

  • Experimental Reproducibility : Document batch-to-batch variability in compound synthesis (e.g., HPLC chromatograms) and adhere to NIH preclinical guidelines for animal studies .
  • Ethical Compliance : Ensure GDPR compliance when handling human-derived data (e.g., pharmacokinetic trials in patient cohorts) .
  • Literature Synthesis : Use tools like Google Scholar to track emerging studies; apply FINER criteria (Feasible, Novel, Ethical) to refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.